In Vivo Calcium-Sparing Therapeutic Index: LG190178 vs. 1α,25(OH)₂D₃ and CD4528
In a head-to-head murine study, LG190178 at a low dose of 50 μg/kg (i.p., 3-day treatment) elicited a 17.2-fold induction of renal CYP24 mRNA—a canonical VDR target gene—while maintaining serum calcium at 2.48 mM, indistinguishable from vehicle controls (2.50 mM), yielding a CYP24/Ca²⁺ therapeutic index of 17.4 [1]. By contrast, the natural secosteroid 1α,25(OH)₂D₃ at 1 μg/kg (5-day treatment) produced only a 6.3-fold CYP24 induction with serum calcium at 2.39 mM (index = 6.6), whereas the more potent nonsteroidal ligand CD4528 at 500 μg/kg (3-day) caused marked hypercalcemia (serum Ca²⁺ 3.02 mM) despite a 97.5-fold CYP24 induction [1]. Thus, LG190178 delivers a 2.6-fold greater target-gene transcriptional response per unit serum calcium elevation than the natural hormone, and unlike CD4528 it achieves meaningful VDR activation without breaching the hypercalcemic threshold.
| Evidence Dimension | CYP24 mRNA induction relative to serum calcium elevation (therapeutic index) in mice |
|---|---|
| Target Compound Data | LG190178 50 μg/kg: CYP24 = 17.2-fold, [Ca²⁺] = 2.48 mM, Index = 17.4 |
| Comparator Or Baseline | 1α,25(OH)₂D₃ 1 μg/kg: CYP24 = 6.3-fold, [Ca²⁺] = 2.39 mM, Index = 6.6; CD4528 500 μg/kg: CYP24 = 97.5-fold, [Ca²⁺] = 3.02 mM, Index = 80.7 (hypercalcemic) |
| Quantified Difference | LG190178 therapeutic index 2.64× higher than 1α,25(OH)₂D₃; LG190178 avoids hypercalcemia unlike CD4528 which elevates serum Ca²⁺ 0.52 mM above vehicle at 10× higher dose |
| Conditions | In vivo mouse model; ligand administered i.p.; serum Ca²⁺ measured by colorimetric assay; renal CYP24 mRNA quantified by real-time PCR normalized to ARPO |
Why This Matters
For in vivo studies targeting VDR-driven transcriptional programs while avoiding hypercalcemic toxicity—a prerequisite for cancer, autoimmune, and bone metabolism models—LG190178 provides a wider operational window than both the natural ligand and the more potent but calcemic nonsteroidal analog CD4528.
- [1] Peräkylä, M. et al. Gene Regulatory Potential of Nonsteroidal Vitamin D Receptor Ligands. Mol. Endocrinol. 19, 2060–2073 (2005). In vivo data table comparing LG190178, 1α,25(OH)₂D₃, CD4409, CD4420, and CD4528. View Source
